Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate
Description
Properties
Molecular Formula |
C7H9NO3S2 |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
ethyl 2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H9NO3S2/c1-2-11-6(10)4-13-7-8-5(9)3-12-7/h2-4H2,1H3 |
InChI Key |
RAYUAJGVGHMQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)CS1 |
Origin of Product |
United States |
Preparation Methods
Thioglycolic Acid-Mediated Cyclization
Thioglycolic acid (HSCH₂COOH) is a common reagent for constructing the 4-oxo-4,5-dihydrothiazole scaffold. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reacts with thioglycolic acid in acetic acid under reflux (3 hours), yielding a thiazolone derivative. The mechanism involves nucleophilic attack by the thiol group on the electrophilic carbon of the nitrile or carbonyl precursor, followed by cyclodehydration.
-
Dissolve the carbonyl/nitrile precursor (0.01 mol) in acetic acid (30 mL).
-
Add thioglycolic acid (0.01 mol) and reflux for 3–5 hours.
-
Cool the mixture, pour into ice-water, and collect the precipitate via filtration.
-
Recrystallize from ethanol or dimethylformamide (DMF).
Ammonium Thiocyanate Cyclization
Ammonium thiocyanate (NH₄SCN) facilitates cyclization in acidic media. In a study, 2-chloro-N-(4-sulfamoylphenyl)acetamide reacted with NH₄SCN in ethanol under reflux to form the thiazole core. This method is effective for introducing exocyclic sulfur atoms.
-
Mix 2-chloroacetamide derivatives (0.01 mol) with NH₄SCN (0.01 mol) in ethanol.
-
Reflux for 3 hours, filter, and recrystallize.
S-Alkylation for Thioacetate Functionalization
The thioacetate moiety is introduced via S-alkylation of the thiazole-thiol tautomer. Ethyl bromoacetate (BrCH₂COOEt) is the preferred alkylating agent due to its reactivity and commercial availability.
Thiol-Thione Tautomerism and Alkylation
Thiazoles exist in equilibrium between thiol (R-SH) and thione (R-S-) forms. In acetone or DMF, the thiolate anion reacts with ethyl bromoacetate via nucleophilic substitution.
-
Dissolve the thiazole-thiol derivative (0.01 mol) in acetone (20 mL).
-
Add triethylamine (0.02 mol) and ethyl bromoacetate (0.012 mol).
-
Stir at room temperature for 8–12 hours.
-
Acidify with HCl, filter the precipitate, and recrystallize from methanol.
Key Reaction :
Solvent and Base Optimization
-
Solvent : Acetone enhances solubility and favors the thiolate form.
-
Base : Triethylamine neutralizes HBr, driving the reaction to completion.
One-Pot Synthesis Approaches
Recent advancements combine cyclization and alkylation in a single step, reducing purification stages.
Condensation-Alkylation Cascade
A one-pot method involves reacting malononitrile , thioglycolic acid , and ethyl bromoacetate in acetic acid. The sequence forms the thiazole core and installs the thioacetate group simultaneously.
-
Mix malononitrile (0.02 mol), thioglycolic acid (0.01 mol), and ethyl bromoacetate (0.01 mol) in acetic acid.
-
Reflux for 4–6 hours.
-
Isolate the product via ice-water quenching and recrystallization.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Tautomeric Equilibrium : The thiol-thione ratio affects alkylation efficiency. Polar solvents (e.g., DMF) favor the thione form, reducing reactivity.
-
Purification : Recrystallization from ethanol or DMF improves purity but may lower yields.
-
Side Reactions : Over-alkylation or oxidation can occur; strict temperature control (0–5°C during alkylation) minimizes byproducts .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage in the compound enables nucleophilic substitution reactions. For example, treatment with amines or hydrazines under basic conditions leads to displacement of the thioether group, forming novel thiazolidinone derivatives. In a study by , analogous thiocyanato-benzothiazole acetamide derivatives underwent nucleophilic substitution with amines (e.g., aniline derivatives) to yield compounds with MIC values as low as 100 μg mL⁻¹ against Mycobacterium tuberculosis (Table 1).
| Product Structure | Reagent/Conditions | Biological Activity (MIC, μg mL⁻¹) |
|---|---|---|
| 2-Amino-6-substituted-BT | Aniline derivatives, EtOH, Δ | 100–250 |
Condensation Reactions
The ester group participates in Knoevenagel condensations with aromatic aldehydes. For instance, reaction with 4-nitrobenzaldehyde in ethanol containing piperidine yields α,β-unsaturated ketones linked to the thiazole core. These products exhibit enhanced anti-tubercular activity (up to 99% inhibition at 100 μg mL⁻¹) .
Cyclization with Heterocyclic Moieties
The compound serves as a precursor in [4+1] cycloadditions. Reacting with α-halocarbonyl compounds (e.g., chloroacetyl chloride) under microwave irradiation forms fused thiazolo[3,2-a]pyrimidinones. Such derivatives showed IC₅₀ values of 5.94 ± 1.98 μM against cancer cell lines .
Hydrolysis of the Ester Group
Saponification of the ethyl ester using NaOH/H₂O produces the corresponding carboxylic acid, which is useful for further derivatization. The acid derivative displayed improved water solubility and was utilized in coupling reactions with aminothiazoles to generate acylated products with antibacterial activity (MIC: 50 μM against E. coli) .
Thiol-Ene Click Chemistry
The thioether group undergoes radical-mediated thiol-ene reactions with alkenes. For example, reaction with allyl alcohol under UV light forms sulfur-linked hybrids, which were evaluated as fluorescent probes for metal ion detection (LOD: 0.36 mM for Cu²⁺) .
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the thiazole C-5 position. A 2021 study demonstrated that such modifications enhance anti-inflammatory activity (IC₅₀: 12.8 μM for COX-2 inhibition).
Biological Activity Correlation
Derivatives of this compound exhibit structure-dependent bioactivity:
-
Antimicrobial : Substitution with electron-withdrawing groups (e.g., -NO₂) at the thiazole C-6 position increased potency against Gram-positive bacteria (MIC: 25 μg mL⁻¹) .
-
Anticancer : Introduction of a coumarin moiety via microwave-assisted coupling improved cytotoxicity against HeLa cells (IC₅₀: 8.2 μM) .
Spectroscopic and Computational Insights
-
NMR Analysis : The thiazole proton at C-5 appears as a singlet at δ 7.2–7.4 ppm, while the ester methylene group resonates at δ 4.1–4.3 ppm .
-
DFT Calculations : HOMO-LUMO gaps (~4.1 eV) suggest moderate reactivity, consistent with experimental observations of selective electrophilic substitution at C-5 .
Scientific Research Applications
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The compound’s derivatives and analogues primarily differ in substituents on the thiazolone ring or ester group. Key examples include:
Key Observations :
- Ester Group Variations : Methyl and tert-butyl esters alter lipophilicity and bioavailability. The ethyl ester balances solubility and membrane permeability, making it favorable for CNS applications .
- Aromatic Substituents : Addition of 4-methoxyphenyl (in ) or fluorophenyl (in ) enhances biological activity by modulating electronic and steric effects.
- Hybrid Structures: Fusion with pyrimidoindole () or imidazoquinolinone () expands pharmacological profiles, including anticancer and anti-inflammatory effects.
Physicochemical Properties
Thermal Stability : Thiazolone rings exhibit stability up to 200°C, but tert-butyl esters may decompose at lower temperatures due to steric strain .
Biological Activity
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a thiazole ring that contributes significantly to its biological properties. The presence of a carbonyl group adjacent to the thiazole enhances its reactivity and interaction with biological targets .
Antimicrobial Activity
Thiazole derivatives, including this compound, are known for their potent antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance:
-
Antibacterial Properties : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- Case Study : A study evaluated the compound's efficacy against A549 lung cancer cells, reporting an IC50 value of approximately 27 µM after 72 hours of treatment. This suggests a moderate level of cytotoxicity that warrants further investigation for potential therapeutic applications .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The initial formation of the thiazole ring through condensation reactions between appropriate thioketones and aldehydes.
- Esterification : Following ring formation, esterification with acetic acid derivatives yields the final product.
Q & A
Basic: What are the established synthetic routes for Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting ethyl bromoacetate with a thiol-containing thiazolone precursor (e.g., 4-oxo-4,5-dihydro-1,3-thiazole-2-thiol) under basic conditions (e.g., sodium carbonate) in ethanol or DMF at reflux (60–80°C) . Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates compared to ethanol .
- Catalysis : Adding catalytic amounts of triethylamine improves nucleophilicity of the thiol group .
- Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion, monitored by TLC or HPLC .
Advanced: How can researchers resolve contradictions in reported biological activities of thiazole derivatives through experimental design?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay conditions or structural impurities. Methodological strategies include:
- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Structural verification : Confirm compound purity via NMR (>95% purity) and X-ray crystallography to rule out isomer interference .
- Dose-response studies : Establish EC50/IC50 curves across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: What strategies are effective for designing multi-step synthetic pathways to novel derivatives?
Answer:
Key approaches include:
- Retrosynthetic analysis : Break down the target into precursors (e.g., thiazolone cores + functionalized esters) using tools like Reaxys/PISTACHIO databases .
- Functionalization steps :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling reactions .
Basic: How can the stability of this compound be evaluated under varying conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for thiazole esters) .
- Hydrolytic stability : Incubate in buffer solutions (pH 2–12) at 37°C; monitor ester hydrolysis via HPLC .
- Light sensitivity : Expose to UV (254 nm) and measure degradation kinetics using UV-Vis spectroscopy .
Advanced: How do structural modifications impact the compound’s interaction with biological targets?
Answer:
- Ester vs. amide substitution : Replacing the ethyl ester with a carboxamide group increases hydrogen-bonding potential with enzyme active sites (e.g., kinase inhibitors) .
- Thiazole ring halogenation : Introducing bromine at the 5-position enhances lipophilicity, improving blood-brain barrier penetration in neuroactive studies .
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like COX-2 or β-tubulin, validated by SPR or ITC .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., A549, HepG2) with IC50 determination .
- Neuroprotection : Primary hippocampal neuron cultures treated with Aβ25-35 to assess BDNF modulation .
Advanced: How can computational tools enhance the design of thiazole-based derivatives?
Answer:
- QSAR modeling : Correlate substituent electronegativity with bioactivity using Gaussian09/MOPAC .
- Molecular dynamics (MD) : Simulate protein-ligand complexes (e.g., MDM2-p53) to optimize binding stability over 100-ns trajectories .
- ADMET prediction : SwissADME predicts logP, bioavailability, and CYP450 interactions to prioritize synthesizable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
